N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(m-tolyloxy)acetamide

Description

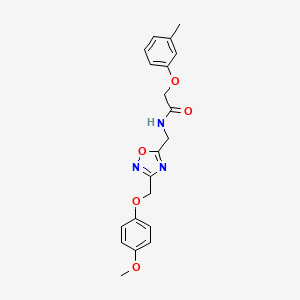

N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(m-tolyloxy)acetamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenoxymethyl group at position 3 and an acetamide-linked m-tolyloxy moiety at position 3. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, making it a common motif in drug discovery. The compound’s structure integrates electron-donating substituents (methoxy and methyl groups) that may influence solubility, binding affinity, and pharmacokinetic behavior.

Properties

IUPAC Name |

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5/c1-14-4-3-5-17(10-14)27-13-19(24)21-11-20-22-18(23-28-20)12-26-16-8-6-15(25-2)7-9-16/h3-10H,11-13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEOTEUVAQOWIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCC2=NC(=NO2)COC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(m-tolyloxy)acetamide is a synthetic compound characterized by its complex structure, which includes an oxadiazole ring and various aromatic substituents. Its molecular formula is C₂₁H₂₂N₄O₅, and it has garnered attention for its potential biological activities, particularly in pharmacology.

Chemical Structure

The compound features several notable structural components:

- Oxadiazole Ring : This five-membered heterocyclic structure is often associated with diverse biological activities.

- Methoxy and Tolyl Groups : These aromatic substituents may enhance the compound's lipophilicity and biological interactions.

1. Anti-inflammatory Properties

The presence of the oxadiazole moiety suggests potential anti-inflammatory effects. Compounds containing oxadiazole rings have been documented to exhibit inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, similar oxadiazole derivatives have shown significant COX-2 inhibitory activity, indicating a potential pathway for anti-inflammatory action .

2. Antimicrobial Activity

Research on related compounds indicates that derivatives of oxadiazoles exhibit antimicrobial properties against various pathogens. The structure of this compound may contribute to such activity through mechanisms involving disruption of microbial cell walls or interference with metabolic pathways.

3. Antitumor Effects

Preliminary studies on similar oxadiazole-containing compounds have reported cytotoxic effects against cancer cell lines. The ability of these compounds to induce apoptosis in malignant cells could be attributed to their interaction with cellular signaling pathways . Further investigation into this compound is warranted to explore its potential as an anticancer agent.

The biological activity of this compound may involve:

- Receptor Interaction : The compound could interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

- Molecular Interactions : The aromatic groups may facilitate π–π stacking interactions or hydrogen bonding with target proteins, enhancing binding affinity and specificity .

Scientific Research Applications

Anticancer Activity

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(m-tolyloxy)acetamide has shown promise in anticancer research. Compounds with similar oxadiazole structures have been reported to exhibit significant anticancer properties. For example, derivatives of oxadiazoles have demonstrated growth inhibition against various cancer cell lines such as OVCAR-8 and NCI-H40, indicating that this compound may possess similar bioactivity .

Anti-inflammatory Potential

The compound's structure suggests potential anti-inflammatory activity. Studies on related oxadiazole derivatives have indicated their efficacy as inhibitors of lipoxygenase enzymes, which play a critical role in inflammatory processes . Molecular docking studies could further elucidate its mechanism of action and optimize its therapeutic profile.

Antimicrobial Properties

Research into compounds containing oxadiazole moieties has revealed antibacterial and antifungal activities. For instance, some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria . The unique functional groups in this compound may enhance its antimicrobial efficacy.

Polymer Chemistry

The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. The oxadiazole group is known for its ability to improve the thermal stability of polymers, making this compound a candidate for developing high-performance materials .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.

- Introduction of the Methoxyphenoxy Group : This step often utilizes nucleophilic substitution reactions.

- Final Coupling : The final product is formed by coupling the oxadiazole derivative with appropriate acetamide precursors.

Each step requires careful optimization to ensure high yields and purity.

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxadiazole-Acetamide Derivatives

Key Observations:

Substituent Effects on Melting Points :

- Electron-withdrawing groups (e.g., 4-chlorophenyl in 11i) increase melting points (133.5–134.3°C) due to enhanced intermolecular interactions, whereas bulky alkyl groups (e.g., isobutyl in 12a) lower melting points (78.4–79.8°C) .

- The target compound’s methoxy and m-tolyl groups may result in a moderate melting point (~100–130°C), comparable to 11as (118.1–119.9°C) .

Bioactivity Trends :

- Proteasome inhibitors (e.g., 11as, 12a) often feature aromatic substituents (pyridinyl, p-tolyl) and isopropyl/isobutyl groups, suggesting hydrophobic interactions are critical for binding .

- Hypoglycemic analogs (e.g., 3f) incorporate thiazolidinedione moieties, which enhance insulin sensitization, a feature absent in the target compound .

Comparison with Analogous Syntheses :

- Compound 11i () was synthesized with 99.7% purity via silica gel chromatography, suggesting the target compound could achieve similar purity with optimized conditions .

- Yields for oxadiazole-acetamides in ranged from 32% to 47%, indicating moderate efficiency for such reactions .

Physicochemical and Spectroscopic Properties

- Isomerism : Compounds like 11as and 11i exhibit rotameric isomerism (4:1 or 3:1 ratios in ¹H NMR) due to restricted rotation around the acetamide bond . The target compound may display similar behavior.

- Solubility : The methoxy group in the target compound likely improves aqueous solubility compared to chlorinated analogs (e.g., 11i) but less than pyridine-containing derivatives (e.g., 11as) .

Q & A

Basic Research Questions

Q. What are common synthetic routes for N-substituted acetamide derivatives with 1,2,4-oxadiazole moieties?

- Methodological Answer : A typical approach involves condensation reactions between chloroacetylated intermediates and heterocyclic precursors. For example, substituted acetamides are synthesized by reacting chloroacetyl chloride with amino-oxadiazole derivatives in the presence of triethylamine as a base. The reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by recrystallization using ethanol or pet-ether for purification . For analogs with methoxyphenoxy groups, coupling reactions under alkaline conditions (e.g., K₂CO₃ in DMF) are employed, with yields ranging from 65–85% depending on substituents .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1667 cm⁻¹, NH stretch at ~3450 cm⁻¹) .

- ¹H NMR : Confirm substituent integration (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., m/z 401 [M+1] for analogs) .

- Elemental analysis : Verify C/H/N ratios (discrepancies ≤0.5% indicate acceptable purity) .

Q. What solvent systems are optimal for TLC monitoring during synthesis?

- Methodological Answer : Hexane:ethyl acetate (9:1) is widely used for acetamide derivatives due to balanced polarity, enabling clear separation of intermediates and products. Adjust ratios to 8:2 for polar oxadiazole intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 1,2,4-oxadiazole intermediates?

- Methodological Answer : Variables to test include:

- Catalyst : K₂CO₃ in DMF enhances nucleophilic substitution efficiency .

- Temperature : Room temperature minimizes side reactions (e.g., hydrolysis of chloroacetyl groups) .

- Stoichiometry : A 1.5:1 molar ratio of chloroacetylated intermediate to heterocyclic precursor maximizes coupling efficiency .

- Purification : Recrystallization from ethanol improves purity (>95%) compared to column chromatography .

Q. How do structural modifications (e.g., methoxy vs. nitro substituents) impact biological activity?

- Methodological Answer :

- Hypoglycemic activity : Analogs with electron-withdrawing groups (e.g., nitro at R-position) show enhanced activity (IC₅₀ = 12 µM) compared to methoxy derivatives (IC₅₀ = 28 µM) .

- Toxicity : Methyl groups (e.g., m-tolyl) reduce hepatotoxicity in murine models compared to halogens .

- Rational design : Use computational tools (e.g., molecular docking) to predict interactions with target enzymes like PPAR-γ .

Q. How can contradictions in spectral data (e.g., elemental analysis vs. NMR) be resolved?

- Methodological Answer : Discrepancies (e.g., nitrogen content in compound 3c: calculated 9.79% vs. found 6.57% ) may arise from:

- Incomplete purification : Re-crystallize with alternate solvents (e.g., DCM:methanol).

- Hydrate formation : Dry samples under vacuum (60°C, 24 hrs) before analysis.

- Instrument calibration : Validate with certified reference standards.

Experimental Design & Data Analysis

Q. What in vivo models are suitable for evaluating the hypoglycemic activity of this compound?

- Methodological Answer :

- Animal models : Use streptozotocin-induced diabetic Wistar albino mice. Monitor blood glucose levels post-administration (dose: 50–100 mg/kg) for 7–14 days .

- Controls : Include metformin as a positive control and vehicle-treated groups.

- Endpoints : Measure HbA1c, liver enzymes (AST/ALT), and pancreatic β-cell histology .

Q. How can stability studies be designed for aqueous formulations of this compound?

- Methodological Answer :

- Accelerated stability testing : Store solutions (pH 4–8) at 40°C/75% RH for 6 months.

- Analytical methods : HPLC (C18 column, acetonitrile:water gradient) detects degradation products.

- Kinetic analysis : Calculate shelf life using Arrhenius plots .

Safety & Handling

Q. What precautions are critical during large-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.